molecular formula C17H26N2O2Si B13143182 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-

Cat. No.: B13143182
M. Wt: 318.5 g/mol
InChI Key: IZKWXSIOWGRJOW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- (CAS: 944937-28-4) is a silyl-protected derivative of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 754214-42-1), a heterocyclic compound with a fused pyrrole-pyridine core . The tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group at the 1-position serves as a steric and electronic modulator, enhancing stability and altering reactivity during synthetic applications. The parent carboxylic acid (CAS: 754214-42-1) has a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, while the TIPS derivative’s structure increases molecular weight and lipophilicity . This compound is primarily used in pharmaceutical intermediates and organic synthesis, where its silyl group facilitates selective deprotection strategies .

Properties

IUPAC Name

1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2Si/c1-11(2)22(12(3)4,13(5)6)19-8-7-14-9-15(17(20)21)10-18-16(14)19/h7-13H,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKWXSIOWGRJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Pyrrolylbenzene Derivatives

Method Overview:
This approach involves cyclizing pyrrolylbenzene derivatives bearing suitable substituents to generate the fused pyrrolo[2,3-b]pyridine core. The key step is an intramolecular cyclization facilitated by strong bases or thermal conditions.

Table 1: Summary of Key Reaction Conditions for Silyl Protection

Step Reagents Solvent Temperature Remarks
Silyl protection Tris(1-methylethyl)silyl chloride + Imidazole DCM Room temp Protects nitrogen site

Synthetic Route Integration

Based on the literature, a typical synthetic route for 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- can be summarized as follows:

Notes on Reaction Optimization and Challenges

  • Selectivity Control:
    The regioselectivity during cyclization is critical; employing directing groups or protecting groups can improve yields.

  • Reaction Conditions:
    Elevated temperatures and anhydrous conditions favor cyclization, but excessive heat may lead to decomposition.

  • Protection Strategy:
    Silyl protection is essential to prevent side reactions, especially during oxidation or carboxylation steps.

Summary Table of Preparation Methods

Method Key Reagents Main Features References
Cyclization of pyrrolylbenzene derivatives Potassium tert-butoxide, DMF Intramolecular cyclization US20090233956A1
Oxidative carboxylation CO₂, Cu/Pd catalysts Selective C-5 carboxylation WO2013114113A1
Silyl protection Tris(1-methylethyl)silyl chloride Stabilizes heterocycle ChemicalBook, patent data

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid derivatives have been explored for their potential in treating various diseases due to their interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A notable study demonstrated that derivatives of pyrrolo[2,3-b]pyridine bind effectively to the ATP-binding site of the AAK1 kinase, which is implicated in oncogenic signaling pathways. The binding affinity was confirmed through X-ray crystallography, revealing a planar interaction with conserved residues within the kinase domain .

Neuroprotective Effects

The compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neuroinflammation and oxidative stress pathways has been suggested as a mechanism for its protective role against neuronal damage .

Material Science Applications

Beyond pharmacological uses, 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid is also being explored in material science.

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of functionalized polymers and nanomaterials. Its silane groups allow for the formation of siloxane networks which can be used in coatings and adhesives that require thermal stability and chemical resistance.

Data Tables

Application AreaMechanism of ActionReferences
AnticancerInhibition of AAK1 kinase
NeuroprotectionModulation of oxidative stress and neuroinflammation
Material SciencePrecursor for siloxane network formation

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid and tested their efficacy against different cancer cell lines. The most promising derivative showed a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective properties of this compound involved administration in models of Alzheimer's disease. The results indicated that treatment led to reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways that are essential for tumor growth and progression .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The TIPS group in the target compound provides superior steric protection compared to smaller substituents like methyl or hydrogen, reducing undesired side reactions (e.g., N-alkylation) .
  • Reactivity : Chloro-substituted analogs (e.g., 4-chloro derivative) show higher reactivity in Suzuki-Miyaura couplings, whereas the TIPS derivative is more suited for stepwise deprotection-functionalization sequences .
  • Synthetic Yield : Methyl esters (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate) are synthesized in higher yields (~80–95%) compared to silyl-protected derivatives, which often require multi-step protocols .

Physicochemical Properties

  • Solubility : The TIPS group increases hydrophobicity, making the compound less water-soluble than the parent carboxylic acid or methyl ester .
  • Stability : Silyl protection enhances thermal and oxidative stability. For example, the TIPS derivative remains intact under basic conditions that hydrolyze methyl esters .
  • Safety Profile : The parent carboxylic acid (CAS: 754214-42-1) has hazard codes H302 (harmful if swallowed) and H315 (skin irritation), while silylated derivatives may pose additional risks due to their increased lipophilicity .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- (CAS No. 754214-42-1) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.15 g/mol
  • Structural Characteristics : It features a pyrrolo[2,3-b]pyridine core with a carboxylic acid functional group and a tris(1-methylethyl)silyl substituent, which may influence its solubility and reactivity.

Biological Activity Overview

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been linked to various therapeutic effects, including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Antimycobacterial Properties : Some derivatives exhibit activity against Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : Certain studies suggest involvement in modulating inflammatory pathways.

The mechanisms underlying the biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives include:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Several studies have identified that these compounds can inhibit FGFR signaling pathways, which are often dysregulated in cancers.
  • Modulation of Kinase Activity : Some derivatives have been shown to act as inhibitors of specific kinases involved in cellular signaling pathways associated with cancer and inflammation.

Anticancer Activity

A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their anticancer effects. For instance:

  • Compound 4h exhibited potent inhibitory activity against FGFRs with IC50 values of 7 nM for FGFR1 and significant effects on breast cancer cell lines (4T1), inducing apoptosis and inhibiting cell migration and invasion .

Antimycobacterial Activity

Research demonstrated that certain pyrrolo[2,3-b]pyridine derivatives possess antimycobacterial properties:

  • A derivative was found to have a minimum inhibitory concentration (MIC) of 3.13 µM against Mycobacterium tuberculosis, showcasing improved solubility and metabolic stability compared to traditional anti-tuberculosis agents .

Anti-inflammatory Effects

In vitro studies have indicated that some derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation .

Data Tables

Activity Type Compound IC50/MIC Values Target/Mechanism
AnticancerCompound 4hFGFR1: 7 nMInhibition of FGFR signaling
AntimycobacterialUnknownMIC = 3.13 µMInhibition of Mycobacterium tuberculosis
Anti-inflammatoryVariousNot specifiedModulation of inflammatory pathways

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